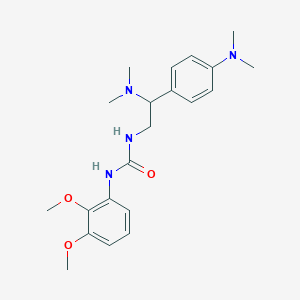
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea, also known by its chemical structure and CAS number 421577-63-1, is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, including data on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H28N4O3
- Molecular Weight : 396.48272 g/mol
- CAS Number : 421577-63-1
- Chemical Structure : The compound features a urea linkage with dimethylamino and methoxyphenyl groups which are critical for its biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its antitumor properties and interactions with specific biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, a study showed that structurally related compounds demonstrated potent activity against various cancer cell lines, suggesting that modifications to the urea structure can enhance efficacy:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Mia PaCa-2 | 0.5 | Inhibition of cell proliferation |
| Compound B | PANC-1 | 0.3 | Induction of apoptosis |
| Compound C | RKO | 0.4 | Disruption of DNA synthesis |
These findings underscore the importance of structural modifications in enhancing biological activity.
The mechanism by which this compound exerts its effects appears to involve modulation of key receptors involved in cancer progression. Notably, it has been shown to interact with the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in various signaling pathways related to tumor growth and survival:
- α7 nAChR Modulation : Compounds that share structural characteristics with our target compound have been identified as positive allosteric modulators of α7 nAChRs. This interaction may lead to enhanced neuronal signaling and potential therapeutic effects in neurodegenerative diseases and cancer.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the dimethylamino group and the phenyl ring significantly affect the compound's potency:
- Dimethylamino Substitution : Variations in the alkyl groups attached to the dimethylamino moiety can lead to substantial changes in biological activity.
- Phenyl Ring Modifications : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving a closely related compound demonstrated a reduction in tumor size in patients with advanced pancreatic cancer.
- Case Study 2 : Preclinical models showed that administration of the compound resulted in significant inhibition of tumor growth in xenograft models.
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-24(2)16-12-10-15(11-13-16)18(25(3)4)14-22-21(26)23-17-8-7-9-19(27-5)20(17)28-6/h7-13,18H,14H2,1-6H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUZVGHPNKXBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














